Benzyl (S)-2-oxopiperidin-3-ylcarbamate

Orthogonal Protection Hydrogenolysis Solid-Phase Peptide Synthesis

Researchers requiring acid-stable orthogonal protection for chiral piperidinone scaffolds face limited sourcing options with consistent purity. Benzyl (S)-2-oxopiperidin-3-ylcarbamate (CAS 95582-17-5) addresses this gap. • Cbz group remains intact under acidic Boc-deprotection conditions, enabling sequential deprotection strategies essential for DPP-4 inhibitor libraries and calpinactam macrocyclic lactam assembly. • Crystalline solid facilitates purity upgrade from 95% to >99% by trituration or recrystallization, reducing reliance on preparative chiral chromatography. • Multi-vendor availability at 97-98% purity with full analytical documentation (NMR, HPLC) lowers single-source procurement risk and supports timely GLP tox batch production.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 95582-17-5
Cat. No. B1354225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-2-oxopiperidin-3-ylcarbamate
CAS95582-17-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
InChIKeyKVHNKJHAXXEKFU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (S)-2-oxopiperidin-3-ylcarbamate Overview


Benzyl (S)-2-oxopiperidin-3-ylcarbamate (CAS 95582-17-5), also known as (S)-3-(Cbz-amino)-2-piperidone, is a chiral δ-lactam derivative featuring a benzyloxycarbonyl (Cbz)-protected primary amine at the 3-position of a piperidin-2-one ring [1]. With a molecular weight of 248.28 g/mol and a calculated LogP of 1.3, it serves as a protected intermediate for (S)-3-aminopiperidin-2-one, an essential chiral building block in the synthesis of antimycobacterial calpinactam derivatives and DPP-4 inhibitors [2].

Cbz-Protected Intermediate Substitution Risks


Interchanging Benzyl (S)-2-oxopiperidin-3-ylcarbamate with its Boc-protected analog or the unprotected free amine is not trivial due to fundamental differences in protecting group orthogonality and physicochemical properties. The Cbz group is cleaved via hydrogenolysis, remaining stable under the acidic conditions used for Boc removal, making it essential for synthetic routes requiring acid-stable protection [1]. Furthermore, the compound exhibits a CLogP of 1.3 compared to 0.8 for the Boc analog, significantly altering chromatographic retention behavior critical for purification [2]. Small changes in LogP can impact solubility and reaction kinetics, directly affecting isolated yields in multi-step sequences.

Benzyl (S)-2-oxopiperidin-3-ylcarbamate Differentiators


Orthogonal Deprotection via Cbz Stability

Unlike the Boc-protected analog which is rapidly cleaved by trifluoroacetic acid (TFA), the Cbz carbamate remains fully intact under these conditions, enabling selective Boc deprotection in the presence of Cbz [1]. This orthogonality is critical for synthesizing calpinactam analogs, where the synthetic route requires sequential deprotection of different amine functionalities [2].

Orthogonal Protection Hydrogenolysis Solid-Phase Peptide Synthesis

Lipophilicity-Driven Chromatographic Differentiation

The computed LogP (XLogP3) for Benzyl (S)-2-oxopiperidin-3-ylcarbamate is 1.3, compared to 0.8 for the direct Boc analog tert-butyl (S)-2-oxopiperidin-3-ylcarbamate (CAS 92235-39-7) [1]. This LogP difference translates to significantly longer reversed-phase HPLC retention, enabling superior resolution of closely related process impurities.

Chromatography LogP Method Development

Crystalline Form Eases Handling and Purity Analysis

Benzyl (S)-2-oxopiperidin-3-ylcarbamate is a white to off-white crystalline solid with a reported melting point of 101-102 °C . In contrast, the fully deprotected (S)-3-aminopiperidin-2-one is typically isolated as an oil or in salt form, precluding melting point as a purity criterion. The crystalline nature ensures batch-to-batch homogeneity and simplifies analytical release.

Physical Form Crystallinity Analytical Chemistry

Enantiopure Commercial Supply

Commercially, Benzyl (S)-2-oxopiperidin-3-ylcarbamate is readily available from multiple vendors with a minimum purity specification of 97% (AKSci, Bidepharm) and 98% (Chemscene, Leyan) . This stands in contrast to the racemic variant or the Boc analog, where supply is more fragmented for the single enantiomer. The defined (S)-stereochemistry is guaranteed by suppliers through NMR and HPLC analysis.

Enantiomeric Purity Chiral Building Block Process Chemistry

Benzyl (S)-2-oxopiperidin-3-ylcarbamate Applications


Chiral Synthesis of Macrocyclic Antimycobacterials

In the solid-phase and solution-phase synthesis of calpinactam derivatives, this Cbz-piperidinone serves as the key chiral intermediate. The Cbz group provides orthogonal protection during the assembly of the macrocyclic lactam, which is then removed by hydrogenolysis in the final step without racemization [1].

Orthogonal Protection in Peptidomimetic Discovery

For core scaffolds requiring differential protection, the Cbz-piperidinone enables acidic deprotection of tert-butyl-based groups while preserving the 3-amino functionality. This is critical in DPP-4 inhibitor libraries where the primary amine must be unmasked only at the terminal synthetic stage .

Crystallization for Chiral Amine Purification

The crystalline nature of the Cbz-protected form facilitates trituration or recrystallization to upgrade purity from 95% to >99% area by HPLC, a purification tactic not feasible with oily intermediates. This reduces reliance on preparative chiral chromatography .

Supply Chain Stabilization for Industrial Chemistry

Due to established multi-vendor sourcing at 97–98% purity with full analytical documentation (NMR, HPLC, GC), procurement risk is lowered compared to single-source or custom-synthesized Boc analogs. This supports timely GLP tox batch production .

Technical Documentation Hub

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